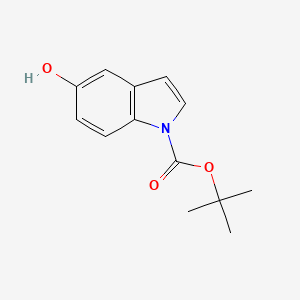

N-Boc-5-ヒドロキシインドール

概要

説明

N-Boc-5-Hydroxyindole, also known as tert-butyl 5-hydroxy-1H-indole-1-carboxylate, is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

科学的研究の応用

N-Boc-5-Hydroxyindole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development due to its diverse biological activities.

Industry: N-Boc-5-Hydroxyindole is used in the production of pharmaceuticals and other fine chemicals

作用機序

Target of Action

The primary target of N-Boc-5-Hydroxyindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

N-Boc-5-Hydroxyindole, also known as 5-Hydroxyindole (5-HI), interacts with its targets by activating the L-type calcium channels . This activation results in an acceleration of gut contractility .

Biochemical Pathways

N-Boc-5-Hydroxyindole is metabolized from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) by a wide variety of gut bacteria via the tryptophanase (TnaA) enzyme . This metabolic pathway is a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Pharmacokinetics

It is known that the production of 5-hi is inhibited upon ph reduction in in vitro studies . This suggests that the compound’s bioavailability may be influenced by the pH level of the environment.

Result of Action

The activation of L-type calcium channels by 5-HI leads to a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, 5-HI stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action of N-Boc-5-Hydroxyindole is influenced by environmental factors such as the pH level of the gut. As mentioned earlier, the production of 5-HI is inhibited upon pH reduction . This suggests that the compound’s action, efficacy, and stability may be affected by changes in the gut environment.

生化学分析

Biochemical Properties

N-Boc-5-Hydroxyindole plays a significant role in various biochemical reactions. It interacts with enzymes such as tryptophanase, which converts dietary supplements like 5-hydroxytryptophan into 5-hydroxyindole . This interaction is crucial for the regulation of intestinal motility via the activation of L-type calcium channels . Additionally, N-Boc-5-Hydroxyindole can be involved in oxidative reactions catalyzed by enzymes like P450 monooxygenase .

Cellular Effects

N-Boc-5-Hydroxyindole influences several cellular processes. It has been shown to stimulate intestinal motility by acting on colonic smooth muscle cells . This compound also affects serotonin production in enterochromaffin cells, thereby impacting cell signaling pathways and gene expression . Furthermore, N-Boc-5-Hydroxyindole can modulate cellular metabolism by altering the levels of metabolites like 5-hydroxyindoleacetic acid .

Molecular Mechanism

At the molecular level, N-Boc-5-Hydroxyindole exerts its effects through binding interactions with biomolecules. It activates L-type calcium channels on colonic smooth muscle cells, leading to increased gut contractility . Additionally, it can inhibit or activate enzymes involved in its metabolic pathways, such as tryptophanase . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-5-Hydroxyindole can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that N-Boc-5-Hydroxyindole can have sustained effects on cellular function, particularly in the regulation of gut motility .

Dosage Effects in Animal Models

The effects of N-Boc-5-Hydroxyindole vary with different dosages in animal models. At lower doses, it significantly accelerates gut transit time without adverse effects . Higher doses may lead to toxic effects, including disruptions in normal cellular processes and potential toxicity . These threshold effects are crucial for determining safe and effective dosage levels.

Metabolic Pathways

N-Boc-5-Hydroxyindole is involved in several metabolic pathways. It is metabolized by enzymes such as tryptophanase, which converts it into 5-hydroxyindole . This conversion can affect metabolic flux and the levels of metabolites like 5-hydroxyindoleacetic acid . Additionally, N-Boc-5-Hydroxyindole can participate in oxidative reactions catalyzed by P450 monooxygenase .

Transport and Distribution

Within cells and tissues, N-Boc-5-Hydroxyindole is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity and effectiveness.

Subcellular Localization

N-Boc-5-Hydroxyindole’s subcellular localization is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-Hydroxyindole typically involves the protection of the hydroxyl group and the indole nitrogen. One common method is the reaction of 5-hydroxyindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for N-Boc-5-Hydroxyindole are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

N-Boc-5-Hydroxyindole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different indole derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various indole derivatives .

類似化合物との比較

Similar Compounds

5-Hydroxyindole: The parent compound without the Boc protection.

N-Boc-Indole: Similar structure but without the hydroxyl group.

5-Methoxyindole: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

N-Boc-5-Hydroxyindole is unique due to the presence of both the Boc-protected nitrogen and the hydroxyl group, which allows for specific chemical reactions and biological activities that are not possible with other similar compounds .

生物活性

N-Boc-5-Hydroxyindole, a derivative of 5-hydroxyindole, has garnered attention for its potential biological activities, including its roles in drug development and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Boc-5-Hydroxyindole is characterized by the presence of a tert-butyloxycarbonyl (N-Boc) protecting group on the nitrogen atom of the indole structure. Its chemical formula is . The hydroxyl group at the 5-position enhances its reactivity and bioactivity, making it a valuable compound in medicinal chemistry.

Target Interactions

The primary target of N-Boc-5-Hydroxyindole is the L-type calcium channels located on colonic smooth muscle cells. By activating these channels, the compound influences gut motility and contractility, which is crucial for digestive health.

Biochemical Pathways

N-Boc-5-Hydroxyindole is metabolized from the dietary supplement 5-hydroxytryptophan (5-HTP) through gut bacteria via the enzyme tryptophanase (TnaA) . This metabolic pathway plays a significant role in its biological activity, particularly in stimulating intestinal motility .

Antiviral and Anticancer Properties

Research indicates that N-Boc-5-Hydroxyindole exhibits potential antiviral , anticancer , and anti-inflammatory properties. Studies have shown that derivatives of 5-hydroxyindole can inhibit cell proliferation in specific cancer cell lines, suggesting their utility as anti-cancer agents .

Antioxidant Activity

The compound has demonstrated free radical scavenging activity , indicating potential antioxidant properties. This activity may contribute to its therapeutic effects in various diseases linked to oxidative stress.

Pharmacokinetics and Dosage Effects

Animal studies reveal that N-Boc-5-Hydroxyindole accelerates total gut transit time (TGTT) when administered orally. The effects vary with dosage; lower doses significantly enhance gut motility without adverse effects .

Temporal Effects in Laboratory Settings

Laboratory experiments indicate that the stability and degradation of N-Boc-5-Hydroxyindole are influenced by environmental factors such as pH and temperature. These factors can affect its efficacy in biological applications.

Comparative Analysis with Related Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-Boc-5-Hydroxyindole | Hydroxyl group enhances reactivity | Potential anti-cancer agent |

| N-Boc-5-Methoxyindole | Methoxy group may alter pharmacokinetics | Varies based on substitution |

| 5-Hydroxyindole | Unprotected; higher reactivity | Broad range of biological effects |

| N-Boc-Indole | General indole structure; versatile synthetic utility | Varies widely |

特性

IUPAC Name |

tert-butyl 5-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYKCHJFIWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626733 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434958-85-7 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。